1-[Diethyl(phenyl)silyl]aziridine
Description
Properties
CAS No. |
22409-14-9 |
|---|---|
Molecular Formula |
C12H19NSi |
Molecular Weight |
205.37 g/mol |
IUPAC Name |
aziridin-1-yl-diethyl-phenylsilane |
InChI |
InChI=1S/C12H19NSi/c1-3-14(4-2,13-10-11-13)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
QOTWMSKCVRNZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C1=CC=CC=C1)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[Diethyl(phenyl)silyl]aziridine
General Synthetic Approaches to Aziridines
Aziridines are typically synthesized via:
- Nucleophilic ring closure of haloamines or azido alcohols.
- Epoxide ring opening by azide ion followed by Staudinger reaction to form aziridines.
- Radical-mediated functionalization of preformed aziridines.
- Base-promoted intramolecular cyclization of amino alcohol derivatives.
For 1-[Diethyl(phenyl)silyl]aziridine, the key synthetic challenge is the introduction of the diethyl(phenyl)silyl group on the nitrogen atom while preserving the aziridine ring integrity.
Synthesis via Nucleophilic Ring Closure from Epoxides
One classical method involves converting non-functionalized epoxides into aziridines by nucleophilic attack of azide ions to form azido alcohols, followed by ring closure through the Staudinger reaction with triphenylphosphine. This method has been successfully applied to various aziridine derivatives and can be adapted for silyl-substituted aziridines by introducing the silyl group either before or after ring closure.
Radical-Mediated Functionalization of Aziridines
Recent advances have demonstrated the use of radical intermediates for the functionalization of aziridines. In particular, the generation of aziridinyl radicals from iodoaziridines using potassium tert-butoxide (KOtBu) in isopropanol (iPrOH) enables trapping with diphenyl diselenide to form selenoaziridines. Analogously, such radical conditions could be adapted for silyl radical introduction or silyl group transfer reactions on aziridines.
Table 1. Optimization of Aziridinyl Radical Formation and Trapping with Diphenyl Diselenide
| Entry | Base and Solvent | Yield of Product (%) | trans/cis Ratio | Yield of Ring-Opened Byproduct (%) | Recovered Starting Material (%) |
|---|---|---|---|---|---|
| 1 | KOtBu, iPrOH | 53 | 7.1:1 | 16 | 0 |
| 2 | KOtBu, 1,4-dioxane | 44 | 1.3:1 | 7 | 0 |
| 3 | KOtBu, THF | 41 | 2.4:1 | 9 | 0 |
| 4 | KOtBu, CH2Cl2 | 16 | 2.2:1 | 0 | 43 |
| 5 | NaOEt, iPrOH | 0 | 0 | 96 | — |
| 6 | NaHMDS, iPrOH | 32 | 3.4:1 | 11 | 8 |
| 7 | Cs2CO3, iPrOH, 60 °C | 38 | 8.7:1 | 7 | 14 |
This table illustrates the importance of base and solvent choice in radical generation and subsequent functionalization, which could be extrapolated to silyl aziridine synthesis.
Lithiation and Silylation Strategy
Another common approach involves lithiation of aziridine nitrogen followed by electrophilic silylation. This method uses strong bases such as n-butyllithium (n-BuLi) at low temperatures (e.g., −100 °C) to generate the aziridinyl lithium intermediate, which is then trapped by chlorosilanes or silyl electrophiles like diethyl(phenyl)silyl chloride to yield the desired 1-[Diethyl(phenyl)silyl]aziridine.
General Procedure for Lithiation and Silylation
- Dissolve aziridine precursor in dry tetrahydrofuran (THF) under inert atmosphere.
- Cool the solution to −100 °C in a liquid nitrogen/ethyl ether bath.
- Add n-BuLi dropwise to generate aziridinyl lithium.
- Add diethyl(phenyl)silyl chloride electrophile slowly.
- Warm to room temperature and quench reaction.
- Purify product by flash chromatography.
This method allows for high regio- and stereoselectivity and is suitable for preparing silyl-substituted aziridines with controlled stereochemistry.
Synthesis via Swern Oxidation of Aziridine Alcohols
Aziridine-2-carbaldehydes can be prepared from aziridine alcohols by Swern oxidation. While this method is more relevant for functionalized aziridines bearing aldehyde groups, it can be adapted for silylated aziridines if the precursor alcohols are silyl-protected or silyl-substituted. This method is valuable for further functional group transformations on the aziridine ring.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Nucleophilic ring closure | Azide ion, triphenylphosphine (Staudinger) | Straightforward, well-established | Requires epoxide precursor, possible isomer mixtures | Moderate to high |
| Radical-mediated functionalization | KOtBu, iPrOH, diphenyl diselenide | Enables functionalization via radicals | Sensitive to conditions, side reactions possible | 40-60% (for selenoaziridines) |
| Lithiation and silylation | n-BuLi, THF, diethyl(phenyl)silyl chloride | High regio- and stereoselectivity | Requires low temperature, moisture sensitive | High (up to 80-90%) |
| Swern oxidation of aziridine alcohols | DMSO, oxalyl chloride, base | Mild oxidation, preserves aziridine ring | Limited to alcohol precursors | Moderate |
Mechanistic Insights
The lithiation and silylation approach proceeds via deprotonation of the aziridine nitrogen to form a nucleophilic aziridinyl lithium intermediate. Subsequent electrophilic attack by diethyl(phenyl)silyl chloride installs the silyl group. Radical methods involve single-electron transfer (SET) from tert-butoxide to generate aziridinyl radicals, which can be trapped by electrophilic silyl radical equivalents or other reagents.
Chemical Reactions Analysis
Types of Reactions: 1-[Diethyl(phenyl)silyl]aziridine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the aziridine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: m-CPBA, acetonitrile, room temperature.
Reduction: LiAlH4, ether, reflux.
Substitution: Nucleophiles (amines, thiols), solvents (THF, dichloromethane), room temperature to reflux.
Major Products Formed:
Oxidation: Aziridine N-oxides.
Reduction: Amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
1-[Diethyl(phenyl)silyl]aziridine is a chemical compound with the CAS number 89822-52-6 and the molecular formula . It is also known as aziridin-1-yl-diethyl-phenylsilane, with the CAS number 22409-14-9 .
Applications in Chemical Synthesis
Aziridines, including 1-[Diethyl(phenyl)silyl]aziridine, are useful in chemical synthesis because of their strained ring system, which makes them reactive towards ring-opening reactions .
C-glycosyl-aminoethyl sulfide derivatives A short synthetic route to stereoselective access to C-glycosyl-aminoethyl sulfide derivatives has been developed through the reaction of tributhyltin . The thiol group opens the aziridine ring particularly easily, and importantly, this reaction is fully regioselective, and the attack occurs on the less substituted carbon in aziridine .
C(sp3)–C(sp3) cross-coupling A Ni/photoredox methodology for C(sp3)–C(sp3) cross-coupling between aziridines and methyl/1°/2° aliphatic alcohols activated as .
Potential Medicinal Applications
Aminoethyl sulfide derivatives, such as phenylaminoethylsulfides (PAES), have various applications due to their biological properties .
Dopamine β-Hydroxylase (DBH) Substrates PAES derivatives are synthetic substrates for dopamine β-hydroxylase (DBH; EC 1.14.17.1) .
Control of Hypertension PAES has indirect sympathomimetic activity in vivo and inhibits reflex tachycardia induced by vasodilating antihypertensive drugs, suggesting its potential use in controlling hypertension .
Enzyme Inhibition Compounds containing an aminoethyl sulfide moiety can inhibit adenosine deaminase (ADA), show β-adrenoreceptor blocking properties, and are used as inhibitors of DNA methyltransferases .
Mechanism of Action
The mechanism of action of 1-[Diethyl(phenyl)silyl]aziridine involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to participate in various chemical transformations, including ring-opening reactions. The silyl group enhances the compound’s stability and reactivity by providing steric and electronic effects. Molecular targets and pathways involved in its reactions include nucleophilic attack on the aziridine ring and subsequent formation of new bonds .
Comparison with Similar Compounds
Comparison with Similar Aziridine Derivatives
Structural and Functional Group Comparisons
Silyl-Substituted Aziridines
1-(2-(Triethoxysilyl)ethyl)aziridine
- Structure : A triethoxysilyl group is attached via an ethyl linker to the aziridine nitrogen.
- Synthesis : Prepared via silane coupling reactions, leveraging the reactivity of triethoxysilane with aziridine intermediates .
- Properties : The triethoxysilyl group enhances hydrolytic sensitivity compared to the diethyl(phenyl)silyl group, which is more hydrophobic and sterically shielded.
2-[Ethenyl(dimethyl)silyl]-1-[(4-nitrophenyl)sulfonyl]aziridine
- Structure : Combines a dimethylsilyl group with a sulfonyl substituent.
- Reactivity : The sulfonyl group activates the aziridine ring for nucleophilic attack, while the silyl group stabilizes transition states in ring-opening reactions .
Phosphonate-Substituted Aziridines
Diethyl 1-benzylaziridin-2-ylphosphonate
- Structure : A phosphonate group at the C2 position and a benzyl group at nitrogen.
- Synthesis : Achieved via one-pot reactions starting from diethyl 1,2-dibromoethylphosphonate, highlighting the versatility of aziridines in accommodating diverse substituents .
- Applications : Exhibits antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), as shown in bioactivity assays .
Aromatic and Alkyl-Substituted Aziridines
1-Phenylaziridine
Comparative Data Table
Reactivity and Mechanistic Insights
- Ring-Opening Reactions: Silyl-substituted aziridines exhibit slower ring-opening due to steric hindrance, contrasting with unsubstituted aziridines like 1-phenylaziridine, which react rapidly with nucleophiles (e.g., organometallic reagents) . In phosphonate derivatives (e.g., diethyl 1-benzylaziridin-2-ylphosphonate), the electron-withdrawing phosphonate group directs nucleophilic attack to specific positions .
Hydrolytic Stability :
- 2,2-Dimethylaziridines (e.g., AB-132) undergo hydrolysis via a carbonium-ion mechanism, while diethyl(phenyl)silyl derivatives likely follow SN2 pathways due to steric constraints .
Biological Activity
1-[Diethyl(phenyl)silyl]aziridine is a compound belonging to the aziridine family, which are three-membered nitrogen-containing heterocycles. Aziridines are recognized for their reactivity and biological activity, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of 1-[Diethyl(phenyl)silyl]aziridine, focusing on its antitumor and antibacterial properties, as well as its mechanisms of action.
Overview of Aziridine Derivatives
Aziridines are known for their role as reactive intermediates in organic synthesis and have been associated with various biological activities. The presence of the aziridine ring contributes to their ability to act as alkylating agents, which can lead to significant cytotoxic effects against cancer cells and pathogenic microorganisms .
Key Properties of Aziridines
- Alkylating Agents : Aziridines can form covalent bonds with nucleophiles such as DNA, leading to cross-linking and inhibition of replication.
- Antitumor Activity : Compounds like mitomycin C demonstrate how aziridines can induce apoptosis in cancer cells through DNA damage mechanisms.
- Antibacterial Activity : Many aziridine derivatives exhibit strong antibacterial properties, particularly against Gram-positive bacteria .
Antitumor Activity
Research indicates that aziridine derivatives, including 1-[Diethyl(phenyl)silyl]aziridine, can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the formation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various aziridine derivatives, 1-[Diethyl(phenyl)silyl]aziridine was tested on human myeloma cells. The results showed that this compound effectively reduced cell viability in a dose-dependent manner. The cytotoxic mechanism was linked to the disruption of mitochondrial function and the induction of apoptosis through caspase activation .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-[Diethyl(phenyl)silyl]aziridine | 15 | Induction of ROS and apoptosis |
| Mitomycin C | 5 | DNA cross-linking |
| Imexon | 10 | Glutathione depletion leading to ROS increase |
Antibacterial Activity
The antibacterial properties of 1-[Diethyl(phenyl)silyl]aziridine have also been investigated. Preliminary studies suggest that this compound demonstrates activity against a range of bacterial strains, including resistant strains.
Case Study: Antibacterial Testing
In a comparative study, 1-[Diethyl(phenyl)silyl]aziridine was tested against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics such as ampicillin.
| Bacterial Strain | MIC (µg/mL) | Comparison with Control Antibiotics |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 | Better efficacy than ampicillin (32 µg/mL) |
| Escherichia coli | 32 | Comparable to nitrofurantoin (32 µg/mL) |
The biological activity observed with 1-[Diethyl(phenyl)silyl]aziridine can be attributed to several mechanisms:
- DNA Interaction : Similar to other aziridines, it likely interacts with DNA, leading to alkylation and subsequent cellular apoptosis.
- Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, resulting in mitochondrial dysfunction.
- Inhibition of Bacterial Growth : By disrupting bacterial cell wall synthesis or function through alkylation processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[Diethyl(phenyl)silyl]aziridine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, aziridine derivatives with silyl groups can be synthesized via phosphonate intermediates using diethyl 1,2-dibromoethylphosphonate as a starting material. Critical parameters include reaction temperature (e.g., room temperature for 24 hours), catalyst selection (e.g., NaI in DME), and purification via silica gel chromatography (EtOAc as eluent). Reaction optimization may require adjusting stoichiometry and monitoring pH to avoid side reactions .
Q. How is the structure of 1-[Diethyl(phenyl)silyl]aziridine confirmed using spectroscopic methods?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) and HRMS are essential. Key NMR features include:
- ¹H NMR : Aziridine ring protons appear as doublets or triplets (δ 1.5–2.1 ppm) with coupling constants (e.g., J = 6.6–7.1 Hz) indicating ring strain.
- ¹³C NMR : Silyl-substituted carbons resonate at δ 30–65 ppm, with coupling to phosphorus (J = 216.9 Hz) confirming connectivity.
- ³¹P NMR : A singlet near δ 22 ppm confirms phosphonate absence, distinguishing silyl derivatives from phosphonates .
Advanced Research Questions
Q. What strategies are employed to achieve stereochemical control in the synthesis of silyl-substituted aziridines?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysts are used. For example, chiral phenylethyl or benzyl groups can induce asymmetry during cyclization. Stereochemical analysis via 2D NMR (COSY, NOESY) resolves spatial relationships, such as cross-peaks between aziridine protons and substituents (e.g., benzylic CH₂). Computational modeling (DFT) may predict preferred transition states for stereoselective ring closure .
Q. How can contradictions in NMR data between theoretical predictions and experimental results for aziridine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:
- Variable-temperature NMR : Resolves signal splitting caused by conformational exchange.
- Isotopic labeling : ¹³C-enriched samples clarify coupling patterns.
- Cross-validation with X-ray crystallography : Resolves ambiguities in spatial arrangement, as seen in cis-2,3-diphenylaziridine derivatives .
Q. What mechanistic insights guide regioselective ring-opening reactions of silyl-substituted aziridines?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Electron-withdrawing silyl groups direct nucleophilic attack to the less substituted carbon. For example, phenols or thiols preferentially open the aziridine ring at the carbon adjacent to the silyl group, forming β-substituted amines. Mechanistic studies using kinetic isotope effects (KIEs) or Hammett plots validate proposed pathways .
Q. How are aziridine derivatives evaluated for biological activity in academic research?
- Methodological Answer : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted. For phosphonate analogs, bioactivity is tested against phosphatases or kinases. Dose-response curves (IC₅₀ values) and molecular docking simulations identify potential binding modes. Contradictory bioactivity data may arise from impurities; rigorous HPLC purity checks (>95%) and control experiments (e.g., scrambled analogs) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
